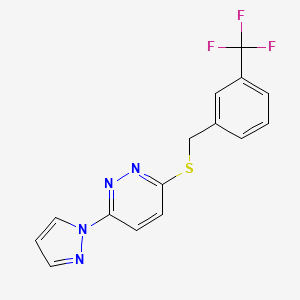

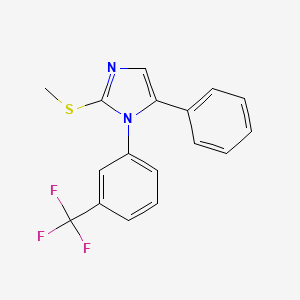

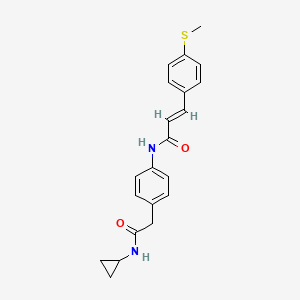

3-(1H-pyrazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

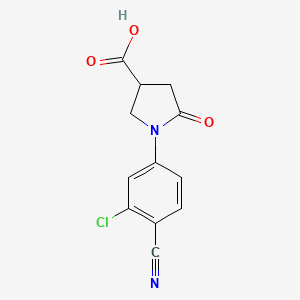

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms. In addition, the compound contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3. The presence of this group often imparts unique properties to the molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be involved in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known to influence properties like boiling point, polarity, and stability .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Potential Anticholinergic Effects

A study by Taslimi et al. (2019) focused on the synthesis of substituted pyrazole[3,4-d]pyridazine derivatives, demonstrating their efficacy as inhibitors of carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE). These compounds exhibited Ki values in the nanomolar range, indicating strong inhibition potential. The research suggests these derivatives could serve as leads for developing new anticholinergic drugs (Taslimi et al., 2019).

Antimicrobial and Anti-inflammatory Activities

The regioselectivity of 1,3-dipolar cycloadditions of pyrazolo[3,4-d]pyridazines was studied by Zaki et al. (2016), revealing good antimicrobial, anti-inflammatory, and analgesic activities. This research underscores the versatility of pyrazole derivatives in producing compounds with promising biological activities, including antimicrobial effects (Zaki, Sayed, & Elroby, 2016).

Anticancer Potential

Another study by Kaminski et al. (1987) elaborated on the gastric antisecretory, cytoprotective, and metabolic properties of related compounds, pointing towards their therapeutic potentials in cancer treatment. These compounds showed pharmacologic profiles similar to an existing clinical candidate for antiulcer treatment, suggesting their utility in developing new anticancer agents (Kaminski et al., 1987).

Antioxidant and Antitumor Evaluation

Research on N-substituted-2-amino-1,3,4-thiadiazoles by Hamama et al. (2013) explored the synthesis and evaluation of compounds for their antioxidant and antitumor activities. Some of the synthesized compounds exhibited promising results, indicating the potential of pyrazole derivatives in treating cancer and oxidative stress-related conditions (Hamama, Gouda, Badr, & Zoorob, 2013).

Eigenschaften

IUPAC Name |

3-pyrazol-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4S/c16-15(17,18)12-4-1-3-11(9-12)10-23-14-6-5-13(20-21-14)22-8-2-7-19-22/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJQCNDFVLBAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)

![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)